molecular formula C23H21F7N4O3 B1667566 Aprepitant CAS No. 170729-80-3

Aprepitant

Cat. No. B1667566
M. Wt: 534.4 g/mol
InChI Key: ATALOFNDEOCMKK-OITMNORJSA-N
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Description

Aprepitant is an oral medication used in combination with other drugs to prevent nausea and vomiting that may occur during cancer treatment (chemotherapy) or after surgery . It is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors .


Synthesis Analysis

The synthesis of Aprepitant involves a stereoselective Lewis acid-catalyzed trans acetalization reaction . The synthetic development of Aprepitant has been discussed in various studies .


Molecular Structure Analysis

Aprepitant’s binding mode in complexes with human NK1R variants has been studied using NMR spectroscopy and X-ray crystallography . It has been found that Aprepitant occupies multiple substates that exchange with frequencies in the millisecond range .


Chemical Reactions Analysis

Aprepitant has been shown to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . It has also been found to exist in an amorphous state within solid dispersions, which can markedly improve its dissolution and oral bioavailability .


Physical And Chemical Properties Analysis

Aprepitant is a basic compound with a pKa value of 9.7 within the pH range 2 to 12 . It has extremely low solubility in free base solution (3–7 μg/mL) within the pH range of 2–10 .

Safety And Hazards

Aprepitant may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-OITMNORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049047
Record name Aprepitant
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Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aprepitant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014811
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Solubility

Practically insoluble, 1.94e-02 g/L
Record name Aprepitant
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Record name Aprepitant
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis.
Record name Aprepitant
Source DrugBank
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Product Name

Aprepitant

CAS RN

170729-80-3
Record name Aprepitant
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Record name Aprepitant [USAN:INN:JAN]
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Record name Aprepitant
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URL https://www.drugbank.ca/drugs/DB00673
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Record name Aprepitant
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Record name Aprepitant
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Record name Aprepitant
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Record name APREPITANT
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Record name Aprepitant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,600
Citations
M Aapro, A Carides, BL Rapoport, HJ Schmoll… - The …, 2015 - academic.oup.com
… aprepitant and fosaprepitant over the decade since the first regulatory approval. Data from key studies of aprepitant … Future perspectives on potential uses of aprepitant and fosaprepitant …
Number of citations: 135 academic.oup.com
MP Curran, DM Robinson - Drugs, 2009 - Springer
… of HEC, an aprepitant regimen (containing aprepitant 125 mg on … aprepitant than with the control regimen. In particular, the rate of no emesis was significantly higher with the aprepitant …
Number of citations: 129 link.springer.com
MS Aapro, CM Walko - Annals of oncology, 2010 - Elsevier
The implications of chemotherapeutic drug–drug interactions can be serious and thus need to be addressed. This review concerns the potential interactions of the antiemetic aprepitant, …
Number of citations: 153 www.sciencedirect.com
A Duval, L Dubertret - New England Journal of Medicine, 2009 - Mass Medical Soc
… Aprepitant is an oral neurokinin-1–receptor antagonist.It is … The day after we started administering oral aprepitant (80 mg daily… When aprepitant was initiated, the patients were using …
Number of citations: 146 www.nejm.org
KC Lasseter, J Gambale, B **… - The Journal of …, 2007 - Wiley Online Library
… to natural log-transformed aprepitant area under the … aprepitant 125 mg; the 90% confidence interval for the geometric mean ratio of aprepitant AUC for fosaprepitant 115 mg/aprepitant …
Number of citations: 125 accp1.onlinelibrary.wiley.com
TM Dando, CM Perry - Drugs, 2004 - Springer
… Thus, aprepitant has the … in the aprepitant plus standard therapy arm than the standard therapy plus placebo arm; this was attributed to a pharmacokinetic interaction between aprepitant …
Number of citations: 174 link.springer.com
P Patel, JS Leeder, M Piquette‐Miller… - British journal of …, 2017 - Wiley Online Library
… Aprepitant and fosaprepitant, commonly used for the prevention of chemotherapy… aprepitant and fosaprepitant and describes adverse events ascribed to drug interactions with aprepitant …
Number of citations: 81 bpspubs.onlinelibrary.wiley.com
AK Majumdar, L Howard, MR Goldberg… - The Journal of …, 2006 - Wiley Online Library
… aprepitant in treatment C (125-mg aprepitant FMC capsule with an IV infusion of 2 mg of stable isotope-labeled aprepitant… of unlabeled aprepitant) or treatment D (80-mg aprepitant FMC …
Number of citations: 121 accp1.onlinelibrary.wiley.com
JB McCrea, AK Majumdar, MR Goldberg… - Clinical …, 2003 - Wiley Online Library
… aprepitant (125 mg aprepitant on day 1, 80 mg aprepitant on … Treatment C was used to examine the effects of aprepitant on … aprepitant (125 mg aprepitant on day 1, 80 mg aprepitant on …
Number of citations: 221 ascpt.onlinelibrary.wiley.com
D Santini, B Vincenzi, FM Guida, M Imperatori… - The lancet …, 2012 - thelancet.com
Background Itch is a common side-effect of treatment with anti-EGFR antibodies and tyrosine-kinase inhibitors. We designed a pilot single-centre study to assess the effects of aprepitant…
Number of citations: 136 www.thelancet.com

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